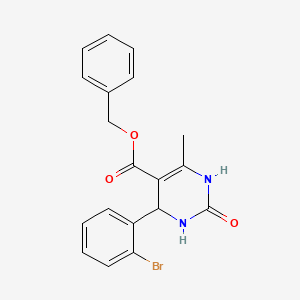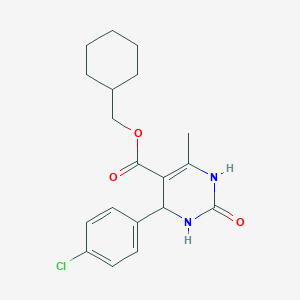![molecular formula C15H20F3NO4S B5108310 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid, also known as TFPAM-13, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid acts as a positive allosteric modulator of GABA receptors, which are ion channels that are activated by the neurotransmitter GABA. By binding to a specific site on the receptor, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid are primarily related to its modulation of GABA receptor activity. In vitro studies have shown that 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity. In vivo studies have demonstrated that 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid can reduce anxiety-like behavior in animal models, suggesting that it may have therapeutic potential for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has several advantages for use in lab experiments. It is a highly specific modulator of GABA receptors, which allows for precise manipulation of neuronal activity. Additionally, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has a long half-life in vivo, which makes it useful for studying the long-term effects of GABA receptor modulation. However, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid also has some limitations. Its effects on other neurotransmitter systems are not well understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid. One area of interest is the development of more selective modulators of GABA receptors that could be used as therapeutic agents for the treatment of anxiety and other neurological disorders. Another area of interest is the study of the long-term effects of GABA receptor modulation on neuronal activity and behavior. Finally, further research is needed to better understand the potential off-target effects of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid and other GABA receptor modulators.
Synthesis Methods
The synthesis of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid involves a multi-step process that starts with the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. The resulting mesitylsulfonyl chloride is then reacted with 5,5,5-trifluoropentanoic acid to form the intermediate product, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)oxy]methyl}pentanoic acid. Finally, the intermediate product is treated with ammonia to obtain 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid.
Scientific Research Applications
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been shown to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability. In pharmacology, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been investigated for its potential as a therapeutic agent for the treatment of anxiety and other neurological disorders. In biochemistry, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been used as a tool for the study of protein-ligand interactions.
properties
IUPAC Name |
5,5,5-trifluoro-4-[[(2,4,6-trimethylphenyl)sulfonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c1-9-6-10(2)14(11(3)7-9)24(22,23)19-8-12(15(16,17)18)4-5-13(20)21/h6-7,12,19H,4-5,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVBIDWCYZNJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)

![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)